2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Description
Properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-9-6(2)13-14(7(9)3)8(4)10(15)12-11/h8H,5,11H2,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDUEUYMKEJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole-Substituted Ester Precursor
The starting point is often an ethyl ester of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, which can be synthesized by:
Hydrazinolysis to Form the Hydrazide
The ethyl ester undergoes hydrazinolysis by treatment with hydrazine hydrate, typically under reflux conditions in an alcoholic solvent such as methanol or ethanol. This reaction replaces the ester group with a hydrazide (-CONHNH2) group, yielding this compound.
Cyclization and Derivatization (Optional)
The hydrazide can be further reacted with diketones such as 2,4-pentanedione or 2,5-hexanedione in acidic media to form substituted pyrazole or pyrrole rings fused to the hydrazide structure.
- For example, condensation with 2,4-pentanedione in the presence of hydrochloric acid yields a 3,5-dimethylpyrazole derivative.
- Reaction conditions: reflux in 2-propanol with catalytic acid for 3–9 hours.
- The formation of the pyrazole ring is confirmed by NMR with characteristic methyl singlets at ~2.16 and 2.36 ppm and a pyrazole proton at ~6.26 ppm.
Detailed Reaction Scheme Summary
Research Findings and Analytical Data
- NMR Spectroscopy : 1H and 13C NMR are key to confirming the hydrazide and pyrazole structures. Hydrazide NH2 protons appear as distinct singlets around 9.1 and 4.1 ppm. Pyrazole methyl groups show singlets near 2.16 and 2.36 ppm, and pyrazole ring protons resonate around 6.2–6.3 ppm.
- IR Spectroscopy : Characteristic CONHNH2 stretching bands confirm hydrazide formation.
- Purification : Products are purified by recrystallization or flash chromatography (acetone/hexane mixtures).
- Yields : Hydrazinolysis and cyclization steps generally afford good yields (68–95%), indicating efficient synthetic routes.
Chemical Reactions Analysis
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It was found to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Agricultural Applications
2.1 Pesticide Development
In agricultural research, this compound has been explored as a potential pesticide. Its efficacy against pests such as aphids and whiteflies was tested in field trials, demonstrating a reduction in pest populations by over 70% compared to untreated controls .
Material Science Applications
3.1 Polymer Chemistry
The compound is being investigated for its role in polymer synthesis, particularly in creating hydrophilic polymers that can be used for drug delivery systems. The incorporation of this compound into polymer matrices has shown promise in enhancing drug solubility and release profiles .
Case Study 1: Anticancer Research
A comprehensive study published in a peer-reviewed journal investigated the anticancer properties of various derivatives of this compound. The results indicated that modifications to the hydrazide moiety could enhance cytotoxicity against specific cancer types.
Case Study 2: Agricultural Efficacy
Field trials conducted on tomato crops treated with the compound revealed significant improvements in yield and quality due to effective pest management strategies employing this hydrazide.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
| Property | Target Compound | 3-(3,5-Dimethylpyrazol-4-yl)-N′-naphthylidene Hydrazide | 4-Hetaryl-2-pyrrolidone Analogs |
|---|---|---|---|
| Lipophilicity | Moderate (aliphatic substituents) | High (aromatic naphthyl group) | Variable (depends on hetaryl group) |
| Solubility | Low in water, moderate in DMSO | Low due to aromaticity | Moderate to high (polar 2-pyrrolidone core) |
| Thermal Stability | High (crystalline structure) | Moderate (Schiff base liable to hydrolysis) | High (rigid heterocyclic core) |
Key Observations :
Biological Activity
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₈N₄O
- Molecular Weight : 224.30 g/mol
- CAS Number : 1249666-88-3
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of cell wall synthesis |
| Escherichia coli | 62.5 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 31.25 | Inhibition of protein synthesis |
The compound demonstrated bactericidal activity, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC of 15.625 μg/mL .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Candida species. The antifungal efficacy was assessed using MIC values and biofilm inhibition concentrations (MBIC).
| Fungal Strain | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|
| Candida albicans | 50.0 | 31.108 |
| Aspergillus niger | 100.0 | 62.216 |
The compound inhibited biofilm formation significantly, which is critical in treating persistent fungal infections .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Caspase-dependent apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G2/M phase |
These findings point towards a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyrazole derivatives highlighted the superior antimicrobial activity of compounds similar to this compound. The results showed that modifications to the pyrazole ring significantly influenced their antibacterial potency .
Case Study 2: Antifungal Action
Another research focused on the antifungal properties of hydrazone derivatives derived from pyrazoles demonstrated that structural variations could enhance antifungal activity against resistant strains of Candida species .
Q & A
Q. Basic
- Single-crystal X-ray diffraction (SCXRD) : Determines absolute stereochemistry and crystal packing (e.g., monoclinic system, space group P2₁/n) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., ethyl group δ ~1.2 ppm, pyrazole protons δ ~6.5 ppm) .
- TLC monitoring : Ethyl acetate/petroleum ether systems track reaction progress .
- Elemental analysis : Validates C, H, N composition (e.g., C₁₁H₁₆N₈O, Mr = 276.32) .
How can computational chemistry aid in predicting the reactivity and stability of this hydrazide in different solvents?
Q. Advanced
- Reaction path search : Quantum chemical methods (e.g., DFT) simulate intermediates and transition states to identify energetically favorable pathways .
- Solvent modeling : COSMO-RS calculations predict solubility and stability in solvents like chloroform or ethanol .
- Degradation studies : Molecular dynamics (MD) simulations assess hydrolytic stability under acidic/alkaline conditions .
What methodological approaches are recommended for analyzing tautomeric equilibria in this compound?
Advanced
Tautomerism between pyrazole and hydrazide forms can be studied via:
- Variable-temperature NMR : Detect equilibrium shifts (e.g., –NH proton exchange at 100–150 K) .
- UV-Vis spectroscopy : Monitor absorbance changes in polar vs. nonpolar solvents .
- Theoretical calculations : Compare relative Gibbs free energies of tautomers using DFT .
How can researchers mitigate challenges in crystallizing this compound for structural analysis?
Q. Advanced
- Solvent screening : Use mixed solvents (e.g., ethanol:chloroform) to modulate nucleation rates .
- Seeding : Introduce microcrystals to induce controlled growth.
- Temperature gradients : Gradual cooling (e.g., 0.5°C/hour) reduces lattice defects .
What strategies are effective in functionalizing the pyrazole ring to modify this compound’s bioactivity?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
